

Application Notes and Protocols for S-207858 in High-Throughput Screening

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Compound of Interest

Compound Name: SNT-207858

Cat. No.: B12426371

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Introduction

SNT-207858 is a potent and selective small molecule antagonist of the Melanocortin-4 Receptor (MC4R), a G-protein coupled receptor (GPCR) predominantly expressed in the brain. [1][2] The MC4R is a key regulator of energy homeostasis, food intake, and body weight. [3][4] Antagonism of MC4R has been shown to stimulate food intake and reduce cancer-induced cachexia, making **SNT-207858** a valuable tool for research in these areas. [1][2] These application notes provide detailed protocols for utilizing **SNT-207858** in high-throughput screening (HTS) assays to identify and characterize novel MC4R modulators.

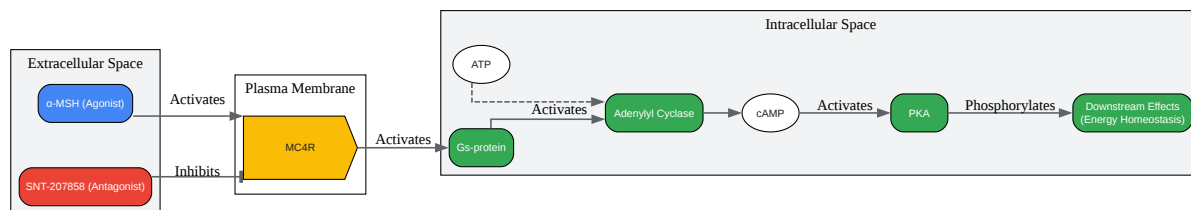
SNT-207858: Key Characteristics

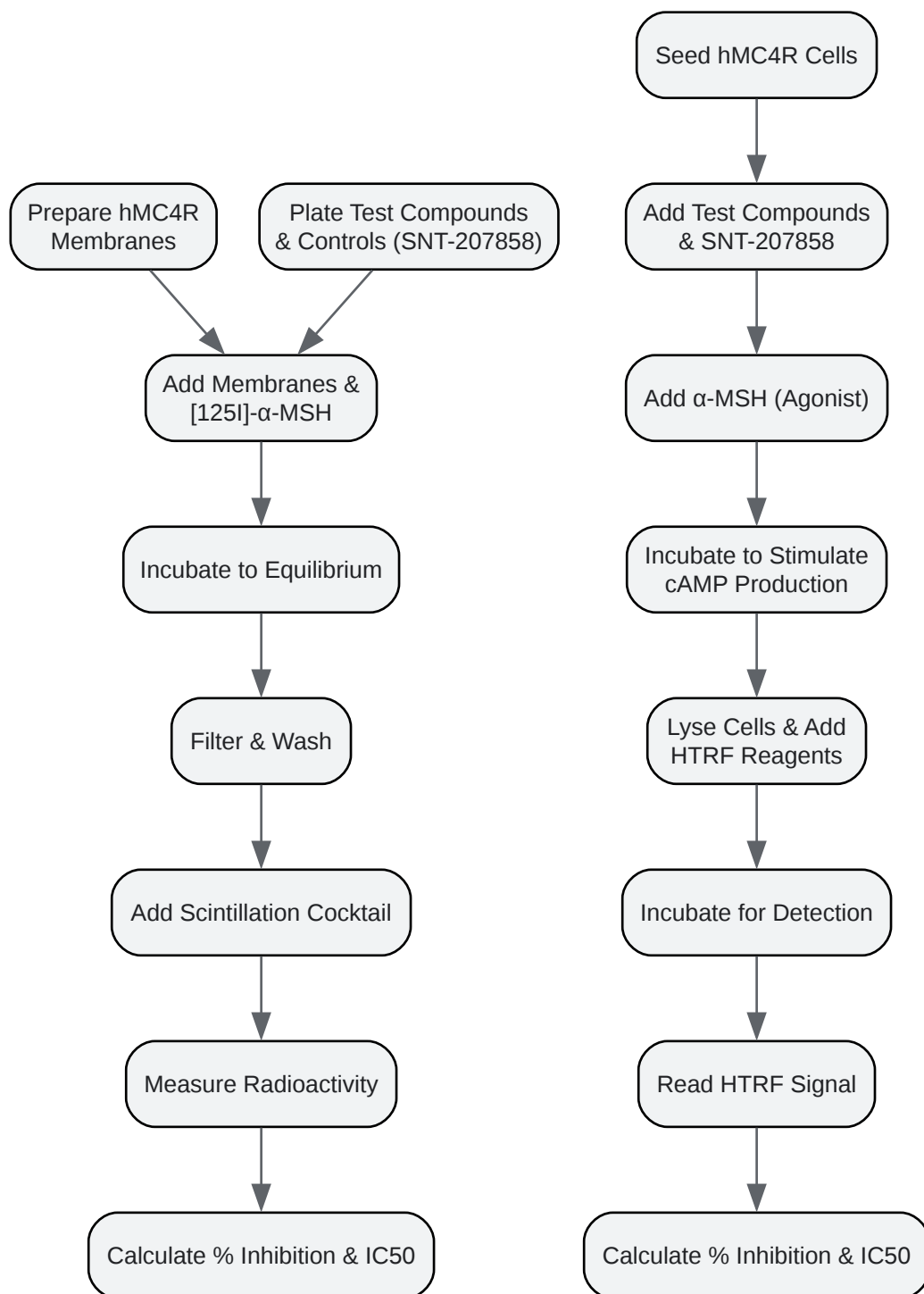
SNT-207858 is an orally active and blood-brain barrier penetrating compound, allowing for its use in both in vitro and in vivo studies. [1][2] Its selectivity for MC4R over other melanocortin receptor subtypes is a critical feature for targeted research.

Property	Value	Reference
Target	Melanocortin-4 Receptor (MC4R)	[1][2]
Mechanism of Action	Competitive Antagonist	[1][2]
IC50 (Binding)	22 nM	[1][2]
IC50 (Functional)	11 nM	[1][2]
Selectivity	~170-fold vs. MC3R, ~40-fold vs. MC5R	[1]
CAS Number	1104080-42-3	
Molecular Formula	C32H45Cl4N5O3	

Melanocortin-4 Receptor Signaling Pathway

The MC4R is primarily coupled to the Gs alpha subunit of the heterotrimeric G-protein.[5][6] Upon activation by an agonist, such as α -melanocyte-stimulating hormone (α -MSH), the Gs protein activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[6] The increase in intracellular cAMP concentration leads to the activation of Protein Kinase A (PKA) and subsequent downstream signaling events that regulate energy balance.[3] **SNT-207858** acts by competitively blocking the binding of agonists to MC4R, thereby inhibiting this signaling cascade.





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- To cite this document: BenchChem. [Application Notes and Protocols for S-207858 in High-Throughput Screening]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12426371#snt-207858-for-high-throughput-screening]

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